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Compound of Interest

Compound Name: Ethyl 2,2-difluoropent-4-enoate

Cat. No.: B177091

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties

Ethyl 2,2-difluoropent-4-enoate is a fluorinated ester of interest in synthetic chemistry,
potentially serving as a building block in the development of novel pharmaceuticals and
agrochemicals. The presence of the gem-difluoro group can significantly alter the electronic
and steric properties of the molecule, potentially enhancing metabolic stability and binding
affinity in biological systems.

Physical and Chemical Properties

A summary of the key physical and chemical properties of Ethyl 2,2-difluoropent-4-enoate is
presented in Table 1. This data has been aggregated from various chemical databases and

supplier information.
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Property Value Source
Molecular Formula C7H10F202 PubChem[1]
Molecular Weight 164.15 g/mol PubChem[1]
CAS Number 110482-96-7 PubChem[1]
Boiling Point 128 °C ChemWhat[2]
Density 1.068 g/cm3 ChemWhat[2]
Flash Point 31°C ChemWhat[2]
Refractive Index 1.388 ChemBK]|2]
InChl=1S/C7H10F202/c1-3-5-
InChl 7(8,9)6(10)11-4-2/h3H,1,4- PubChem[1]
5H2,2H3
SMILES CCOC(=0O)C(F)(F)cC=C PubChem[1]

Spectral Data

Detailed spectral data (NMR, IR, Mass Spectrometry) for Ethyl 2,2-difluoropent-4-enoate is
not readily available in the public domain. Researchers are advised to acquire this data upon
synthesis or purchase.

Safety and Hazards

Based on available information, Ethyl 2,2-difluoropent-4-enoate is a flammable liquid and
vapor. It is also reported to cause skin and serious eye irritation and may cause respiratory
irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves,
and a lab coat, should be worn when handling this compound. All manipulations should be
performed in a well-ventilated fume hood.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of Ethyl 2,2-difluoropent-4-
enoate is not explicitly published, a plausible synthetic route is the Reformatsky reaction. This
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reaction involves the reaction of an a-haloester with a carbonyl compound in the presence of
zinc metal. In this case, ethyl bromodifluoroacetate would be reacted with acrolein.

Proposed Synthetic Pathway: Reformatsky-Type
Reaction

The proposed synthesis involves the formation of an organozinc intermediate from ethyl
bromodifluoroacetate, which then undergoes a nucleophilic addition to acrolein, followed by
dehydration to yield the target compound.
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Caption: Proposed synthesis of Ethyl 2,2-difluoropent-4-enoate via a Reformatsky-type
reaction.
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Generalized Experimental Protocol for Synthesis

The following is a generalized experimental protocol based on known Reformatsky reactions
and should be optimized for the specific synthesis of Ethyl 2,2-difluoropent-4-enoate.

Materials:

o Ethyl bromodifluoroacetate

e Zinc dust (activated)

e Acrolein

e Anhydrous tetrahydrofuran (THF)

e 1 M Hydrochloric acid (HCI)

o Saturated agueous sodium bicarbonate (NaHCO3) solution
e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSQOa)
» Round-bottom flask

» Reflux condenser

e Dropping funnel

o Magnetic stirrer

e Inert atmosphere (Nitrogen or Argon)
Procedure:

 Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux
condenser, magnetic stirrer, and a dropping funnel under an inert atmosphere, add activated
zinc dust.
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e Reaction Initiation: Add anhydrous THF to the flask. To the dropping funnel, add a solution of
ethyl bromodifluoroacetate in anhydrous THF. Add a small portion of the ethyl
bromodifluoroacetate solution to the zinc suspension and gently heat to initiate the reaction
(indicated by a color change or exotherm).

o Formation of the Reformatsky Reagent: Once the reaction has initiated, add the remaining
ethyl bromodifluoroacetate solution dropwise at a rate that maintains a gentle reflux. After the
addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to
ensure complete formation of the organozinc reagent.

e Reaction with Acrolein: Cool the reaction mixture to 0 °C using an ice bath. Add a solution of
freshly distilled acrolein in anhydrous THF dropwise to the Reformatsky reagent.

e Reaction Completion and Quenching: After the addition of acrolein is complete, allow the
reaction mixture to warm to room temperature and stir for several hours until the reaction is
complete (monitored by TLC or GC-MS). Cool the reaction mixture to 0 °C and quench by
the slow addition of 1 M HCI.

o Work-up: Transfer the mixture to a separatory funnel. Separate the aqueous and organic
layers. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic
layers and wash sequentially with saturated aqueous NaHCOs solution and brine.

 Purification: Dry the combined organic layers over anhydrous MgSOa4, filter, and concentrate
under reduced pressure. The resulting crude product will likely be the B-hydroxy ester
intermediate.

o Dehydration: The crude B-hydroxy ester can be dehydrated to the final product, Ethyl 2,2-
difluoropent-4-enoate, using a variety of methods, such as treatment with a mild acid
catalyst (e.g., p-toluenesulfonic acid) or a dehydrating agent (e.g., Burgess reagent). The
conditions for this step will need to be determined empirically.

» Final Purification: Purify the final product by fractional distillation under reduced pressure or
by column chromatography on silica gel.

Reactivity and Potential Applications
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Ethyl 2,2-difluoropent-4-enoate possesses two key reactive sites: the carbon-carbon double
bond and the ester functionality. The alkene can undergo a variety of addition reactions, while
the ester can be hydrolyzed or transesterified. The presence of the gem-difluoro group at the a-
position can influence the reactivity of the ester and adjacent carbons.

This compound is a potential intermediate in the synthesis of more complex fluorinated
molecules for applications in drug discovery and materials science.[3] The introduction of
fluorine atoms can enhance the biological activity and pharmacokinetic properties of molecules.

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available information regarding the
biological activity, cytotoxicity, or mechanism of action of Ethyl 2,2-difluoropent-4-enoate.
Further research is required to evaluate its potential biological effects and to identify any
interactions with cellular signaling pathways.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the chemical synthesis and
characterization of a target compound like Ethyl 2,2-difluoropent-4-enoate.
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Caption: A generalized workflow for chemical synthesis and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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